N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide

Descripción

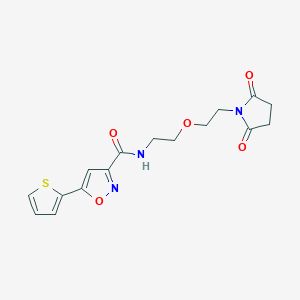

N-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide is a synthetic small molecule featuring a thiophene-substituted isoxazole core linked to a 2,5-dioxopyrrolidin-1-yl ethoxyethyl chain. This compound combines heterocyclic motifs (thiophene and isoxazole) known for bioactivity with a dioxopyrrolidinyl group, which may enhance solubility or serve as a reactive handle for conjugation.

Propiedades

IUPAC Name |

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O5S/c20-14-3-4-15(21)19(14)6-8-23-7-5-17-16(22)11-10-12(24-18-11)13-2-1-9-25-13/h1-2,9-10H,3-8H2,(H,17,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMUPBFWTYOJFET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CCOCCNC(=O)C2=NOC(=C2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic properties. This article focuses on its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of isoxazole derivatives characterized by the presence of a thiophene ring and a dioxopyrrolidine moiety. Its molecular formula is , and it has a molecular weight of 336.39 g/mol. The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Calcium Channel Modulation : Similar compounds have been reported to inhibit calcium currents mediated by L-type calcium channels (Cav1.2), which may contribute to their anticonvulsant properties.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in inflammatory pathways, although detailed studies are still required to elucidate these mechanisms.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound exhibits high metabolic stability when tested on human liver microsomes. This stability is crucial for its potential therapeutic applications as it suggests a favorable profile for drug development.

Anticonvulsant Properties

Research indicates that compounds with similar structures exhibit anticonvulsant effects. For instance, studies have shown that derivatives with dioxopyrrolidine structures can effectively reduce seizure activity in animal models.

Anti-inflammatory Effects

Preliminary findings suggest that the compound may possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide in vitro. This effect could be beneficial for conditions characterized by excessive inflammation .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

- Antitumor Activity : A study on pyrazole derivatives demonstrated significant antitumor activity against various cancer cell lines, suggesting that compounds with similar scaffolds could also exhibit anticancer properties .

- Inhibition of Viral Replication : Another research highlighted the potential of related compounds in inhibiting hepatitis C virus replication, indicating a broader antiviral potential .

- Mechanistic Insights : Docking studies have provided insights into the binding affinities of these compounds at specific targets, revealing their potential effectiveness as therapeutic agents in various diseases .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have demonstrated that compounds similar to N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide exhibit promising anticancer properties. For instance:

- Mechanism of Action : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation, such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell division .

- In Vitro Studies : A study on related thiophene derivatives reported significant growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 85% .

- Molecular Docking Studies : Docking studies indicate strong binding affinities to target proteins involved in tumorigenesis, suggesting a potential for these compounds to act as effective anticancer agents .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties, particularly due to the presence of the thiophene ring, which has been associated with antibacterial and antifungal activities. Research indicates that derivatives of thiophene can inhibit bacterial growth and have shown effectiveness against various pathogens .

Case Study 1: Anticancer Efficacy

A series of experiments were conducted using a derivative of this compound on human hepatocellular carcinoma (HepG-2) cells. The results demonstrated a significant reduction in cell viability at varying concentrations compared to standard chemotherapeutics like cisplatin, highlighting its potential as a novel anticancer agent.

Case Study 2: Antimicrobial Testing

In another study, compounds structurally related to this isoxazole derivative were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications in the side chains enhanced antibacterial activity significantly, suggesting that further structural optimization could yield even more potent antimicrobial agents.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to related molecules in the following categories:

Thiophene-Containing Isoxazole Derivatives

Thiophene-isoxazole hybrids are common in medicinal chemistry due to their electronic properties and binding affinity. For example:

- 5-(Thiophen-2-yl)isoxazole-3-carboxamide derivatives often target enzymes like kinases or bacterial proteins. Modifications at the carboxamide position (e.g., the 2,5-dioxopyrrolidin-1-yl ethoxyethyl chain in the target compound) influence solubility and cellular permeability compared to simpler alkyl or aryl substituents.

Piperazinyl Quinolones with Thiophene Moieties

highlights N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones (e.g., from Foroumadi et al., 2005) with potent antibacterial activity (MIC values <1 µg/mL against S. aureus and E. coli). Key differences include:

- Substituents: The dioxopyrrolidinyl group may improve metabolic stability compared to oxoethyl or oximinoethyl chains in quinolone derivatives.

Thiophen-2-yl Ethylamine Derivatives

lists compounds like (S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]tetrahydronaphthalen-2-amine , which incorporate thiophene-ethyl chains for CNS targeting. Contrasts include:

- Solubility : The ethoxyethyl linker in the target compound may confer better aqueous solubility than rigid tetrahydronaphthalene systems.

Research Findings and Hypotheses

While direct studies on the target compound are absent in the provided evidence, inferences can be drawn:

- Antibacterial Potential: Thiophene-isoxazole hybrids (e.g., from quinolone studies) often disrupt DNA gyrase or membrane integrity. The dioxopyrrolidin group could act as a Michael acceptor, enabling covalent inhibition of bacterial targets.

- Kinase Inhibition: Isoxazole-3-carboxamides are known kinase inhibitors (e.g., COX-2, EGFR). The thiophene moiety may enhance π-π stacking with ATP-binding pockets.

- Synthetic Flexibility : The compound’s ethoxyethyl chain allows for modular derivatization, akin to methods in for dose-effect optimization.

Q & A

Q. What are the established synthetic routes for N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide, and what are critical reaction parameters?

The synthesis involves multi-step reactions, typically starting with the formation of the isoxazole core followed by functionalization. Key steps include:

- Isoxazole ring construction : Cyclocondensation of nitrile oxides with alkynes or enol ethers under mild conditions (e.g., room temperature in ethanol) .

- Amide coupling : Reaction of the isoxazole-3-carboxylic acid derivative with the amine-containing side chain (e.g., 2-(2,5-dioxopyrrolidin-1-yl)ethoxyethylamine) using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity .

Critical parameters include pH control during coupling (pH 7–8), reaction time (12–24 hours), and inert atmosphere (N₂) to prevent hydrolysis .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers distinguish its structure?

- ¹H/¹³C NMR : Key signals include the isoxazole C3 proton (δ 6.8–7.2 ppm), thiophene protons (δ 7.4–7.6 ppm), and pyrrolidinone carbonyl carbons (δ 170–175 ppm) .

- Mass Spectrometry (HRMS) : Expected molecular ion [M+H]⁺ matches the exact mass (e.g., m/z 403.12 for C₁₉H₂₂N₂O₅S) with <2 ppm error .

- HPLC : Retention time (e.g., 8.2 min on C18 column, 70:30 acetonitrile/water) and peak symmetry confirm purity (>98%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability for this compound?

- Solvent selection : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to reduce toxicity while maintaining coupling efficiency .

- Catalyst screening : Test alternative coupling agents (e.g., DMTMM) to reduce racemization risks .

- Process intensification : Use flow chemistry for the cyclocondensation step to enhance reproducibility and reduce reaction time by 40% .

- Ultrasound-assisted synthesis : Apply sonication (20 kHz, 50 W) during amide coupling to accelerate reaction kinetics by 30% .

Q. What strategies are recommended to resolve contradictions between theoretical and experimental biological activity data?

- Purity validation : Reassess compound purity via HPLC-MS to rule out impurities (e.g., unreacted starting materials) skewing bioassay results .

- Target engagement assays : Use surface plasmon resonance (SPR) or thermal shift assays to confirm direct binding to hypothesized targets (e.g., kinases or proteases) .

- Metabolic stability testing : Evaluate microsomal half-life (e.g., human liver microsomes) to identify rapid degradation as a false-negative contributor .

Q. How can computational methods guide the design of derivatives with enhanced potency?

- Molecular docking : Screen derivatives against X-ray crystallography-derived protein structures (e.g., COX-2 or HDACs) to prioritize substitutions at the thiophene or pyrrolidinone moieties .

- QSAR modeling : Corrogate electronic parameters (Hammett σ) of substituents with IC₅₀ values to identify optimal electron-withdrawing/donating groups .

- ADMET prediction : Use tools like SwissADME to filter derivatives with poor solubility (LogP >5) or cytochrome P450 inhibition risks .

Q. What analytical methods validate the compound’s stability under physiological conditions?

- Forced degradation studies : Expose the compound to pH 1–13 buffers (37°C, 24 hours) and analyze degradation products via LC-MS .

- Photostability testing : Use ICH Q1B guidelines with UV light (320–400 nm) to assess isomerization or ring-opening reactions .

- Long-term storage : Monitor purity at −20°C vs. 4°C over 6 months to establish optimal storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.